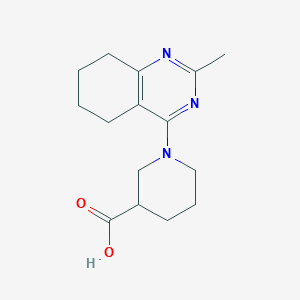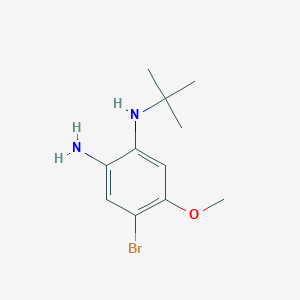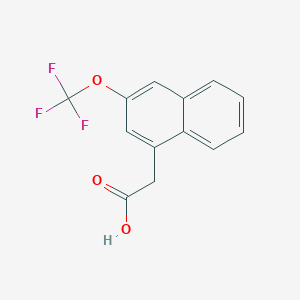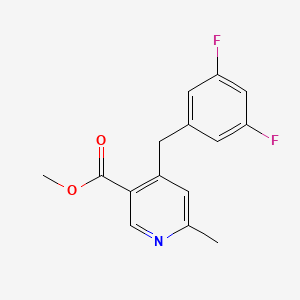
4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol: is a complex organic compound characterized by its unique structure, which includes multiple fused rings and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the fused ring structure, followed by functional group modifications to introduce the hydroxyl group at the desired position. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form ketones or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form alcohols or alkanes.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学研究应用
4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromene-2,7-diyl diacetate
- 4a,6a-Dimethyl-hexadecahydro-indeno(4,5-h)isoquinolin-7-ol
Uniqueness
4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for various research and industrial applications.
属性
CAS 编号 |
35144-81-1 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol |
InChI |
InChI=1S/C18H30O2/c1-17-10-8-14-12(13(17)5-6-15(17)19)4-7-16-18(14,2)9-3-11-20-16/h12-16,19H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,17-,18+/m0/s1 |
InChI 键 |
JMNISNRAJNKYBE-KTSXYBPLSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CCCO4)C |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CCCO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)
![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)

![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)

